molecular formula C16H17NO4 B159341 Noroxymorphone CAS No. 33522-95-1

Noroxymorphone

Cat. No. B159341
CAS RN: 33522-95-1
M. Wt: 287.31 g/mol
InChI Key: HLMSIZPQBSYUNL-IPOQPSJVSA-N
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Description

Noroxymorphone is an opioid which is both a metabolite of oxymorphone and oxycodone . It is manufactured specifically as an intermediate in the production of narcotic antagonists such as naltrexone and others . It is a potent agonist of the μ-opioid receptor, but is poorly able to cross the blood-brain-barrier into the central nervous system, and for this reason, has only minimal analgesic activity .


Synthesis Analysis

The preparation of this compound from thebaine, a naturally occurring opiate isolated from poppy extract, is a multistep sequence in which oxycodone is first generated and then N- and O-demethylated . Both demethylations are problematic from the safety and sustainability viewpoint, as they involve harmful reagents such as alkyl chloroformates or boron tribromide .


Molecular Structure Analysis

This compound’s molecular formula is C16H17NO4 . It is a pivotal intermediate in the synthesis of important opioid antagonists such as naloxone and naltrexone .


Chemical Reactions Analysis

The method for the N- and O-demethylation of oxycodone is based on the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid, which releases the carbon from both heteroatoms .


Physical And Chemical Properties Analysis

This compound’s EC Number is 251-561-5 . It is a pivotal intermediate in the synthesis of important opioid antagonists such as naloxone and naltrexone .

Scientific Research Applications

Pharmacological Characterization in Spinal Analgesia

Noroxymorphone, a major metabolite of oxycodone, has been studied for its antinociceptive effects, particularly in spinal analgesia. In a study on rats, intrathecal administration of this compound showed a significantly longer-lasting antinociceptive effect compared to oxycodone and morphine. This indicates that this compound is a potent μ-opioid receptor agonist when administered intrathecally. Its spinal efficacy and low potential for abuse make it an interesting option for spinal analgesia, though its safety for spinal administration needs further assessment (Lemberg et al., 2008).

Analytical Method Development

Research has been conducted to develop analytical methods for detecting and quantifying this compound and its metabolites in biological samples. A study developed a liquid chromatography tandem mass spectrometry method for this purpose, which was applied in a human study involving urine samples. This kind of research is crucial for understanding the pharmacokinetics of this compound (Truver et al., 2020).

Synthesis and Chemical Modification

This compound is a key intermediate in the synthesis of various opioid antagonists like naloxone, naltrexone, and nalmefene, as well as mixed agonists-antagonists like nalbuphine. Studies have focused on designing and developing new synthetic routes and strategies for this compound production, emphasizing its role in pharmaceutical synthesis (Gutmann et al., 2017).

Pharmacokinetic and Metabolism Studies

Pharmacokinetic studies have assessed the metabolism and excretion of this compound in various clinical settings. These studies provide valuable information on how this compound behaves in the human body, contributing to our understanding of its efficacy and safety (Andreassen et al., 2012).

Safety and Hazards

Noroxymorphone is toxic if swallowed and harmful in contact with skin or if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction and drowsiness or dizziness .

Future Directions

The electrolysis process has been transferred to a scalable flow electrolysis cell, significantly improving the reaction throughput and increasing the space-time yield over 300-fold with respect to batch . The sustainability of the new methodology has been assessed by means of green metrics and qualitative indicators . The sustainability assessment has demonstrated that the new methodology is far superior to the conventional chloroformate process .

Mechanism of Action

Target of Action

Noroxymorphone is a potent agonist of the μ-opioid receptor . These receptors are discretely distributed in the human brain, with high densities in the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids.

Mode of Action

This compound interacts predominantly with the μ-opioid receptor, leading to a decrease in the perception of pain . It is poorly able to cross the blood-brain-barrier into the central nervous system, which limits its analgesic activity .

Biochemical Pathways

This compound is a metabolite of oxymorphone and oxycodone . The metabolic pathway involves two key steps: N-demethylation of oxycodone by CYP3A to noroxycodone, and O-demethylation by CYP2D6 to oxymorphone . Both noroxycodone and oxymorphone are further metabolized to this compound .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). This compound is a metabolite of oxycodone, which is metabolized by the hepatic cytochrome P450 (CYP) enzyme system . CYP3A-mediated N-demethylation to noroxycodone is the primary metabolic pathway, accounting for 45% of the dose, whereas CYP2D6-mediated O-demethylation to oxymorphone and this compound accounts for 19% of the dose .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the μ-opioid receptor. This interaction leads to a decrease in the perception of pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of cytochrome P450 (CYP) 3A inhibitors and inducers can substantially affect the pharmacokinetics and pharmacodynamics of this compound . These interactions must be taken into account in patients using, starting, or discontinuing CYP3A inducer(s) or inhibitor(s) during treatment with drugs metabolized to this compound .

properties

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c18-9-2-1-8-7-11-16(20)4-3-10(19)14-15(16,5-6-17-11)12(8)13(9)21-14/h1-2,11,14,17-18,20H,3-7H2/t11-,14+,15+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMSIZPQBSYUNL-IPOQPSJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3CC4=C5C2(CCN3)C(C1=O)OC5=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3)[C@H](C1=O)OC5=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955145
Record name (-)-Noroxymorphone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33522-95-1
Record name (-)-Noroxymorphone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33522-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Noroxymorphone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Noroxymorphone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5α)-4,5-epoxy-3,14-dihydroxymorphinan-6-one
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Record name Noroxymorphone
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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